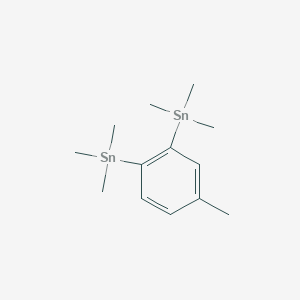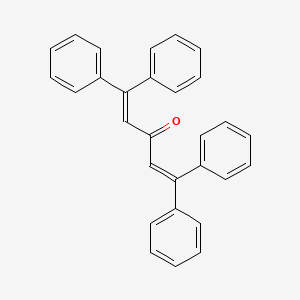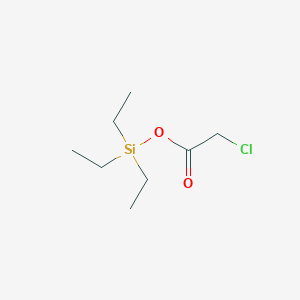![molecular formula C16H21N B14710420 (2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine CAS No. 13675-77-9](/img/structure/B14710420.png)
(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1,7,7-Trimethyl-N-phenylbicyclo[221]heptan-2-imine is a bicyclic compound with a unique structure that includes a phenyl group and an imine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine typically involves the use of camphor as a starting material. One common method involves the conversion of camphor to its oxime derivative, followed by a reaction with phenylamine to form the desired imine compound . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This can include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine can be reduced to form amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-imine: Lacks the phenyl group, resulting in different chemical and biological properties.
N-Phenylbicyclo[2.2.1]heptan-2-imine: Similar structure but without the trimethyl groups, affecting its reactivity and applications.
Uniqueness
(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine is unique due to the presence of both the phenyl and trimethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
13675-77-9 |
|---|---|
Formule moléculaire |
C16H21N |
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
1,7,7-trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine |
InChI |
InChI=1S/C16H21N/c1-15(2)12-9-10-16(15,3)14(11-12)17-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |
Clé InChI |
LFPCOLZPEWUVDM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(=NC3=CC=CC=C3)C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)



![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)

![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)





![N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide](/img/structure/B14710427.png)

